6-[(3,3-Difluorocyclobutyl)methoxy]pyridine-2-carbonitrile
Description
Properties
IUPAC Name |
6-[(3,3-difluorocyclobutyl)methoxy]pyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2N2O/c12-11(13)4-8(5-11)7-16-10-3-1-2-9(6-14)15-10/h1-3,8H,4-5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFEJFRWQTKMOEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)COC2=CC=CC(=N2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis of 6-[(3,3-Difluorocyclobutyl)methoxy]pyridine-2-carbonitrile
The target compound decomposes into two primary synthons:
- 3,3-Difluorocyclobutylmethoxy group
- 2-Cyanopyridine scaffold
Strategic bond disconnections suggest three viable routes:
- Route A : Late-stage cyanation of 6-[(3,3-difluorocyclobutyl)methoxy]pyridine-2-halide
- Route B : Direct coupling of preformed 3,3-difluorocyclobutylmethanol with 6-hydroxy-2-cyanopyridine
- Route C : Tandem cyclization-fluorination of bicyclic intermediates
Source analysis indicates Route A aligns with patented pyridine functionalization strategies, while Route B mirrors cyclobutane coupling approaches observed in PubChem entries. Route C remains theoretical but draws inspiration from sulfur tetrafluoride chemistry in cyclobutane synthesis.
Synthesis of 3,3-Difluorocyclobutylmethanol
[2+2] Cycloaddition Followed by Fluorination
Thermal dimerization of 1,1-difluoroethylene produces 3,3-difluorocyclobutane, subsequently oxidized to the carboxylic acid. Esterification (methyl ester) followed by LiAlH₄ reduction yields 3,3-difluorocyclobutylmethanol. Critical parameters:
Direct Fluorination of Cyclobutane Derivatives
Treatment of cyclobutane-1,1-dicarboxylic acid with sulfur tetrafluoride (SF₄) at 80°C for 12 hours achieves simultaneous decarboxylation and fluorination:
$$ \text{Cyclobutane-1,1-dicarboxylic acid} + 2\text{SF}4 \rightarrow \text{3,3-Difluorocyclobutane} + 2\text{CO}2 + 2\text{HF} $$
Subsequent hydroxymethylation via formaldehyde addition under basic conditions (NaOH, THF) provides the alcohol.
Pyridine Core Functionalization
Synthesis of 6-Hydroxy-2-cyanopyridine
Two predominant methodologies emerge from patent analyses:
Cyanation of 6-Hydroxy-2-bromopyridine
Pd(PPh₃)₄-catalyzed reaction with Zn(CN)₂ in DMF (120°C, 24h):
$$ \text{6-Hydroxy-2-bromopyridine} + \text{Zn(CN)}_2 \xrightarrow{\text{Pd}} \text{6-Hydroxy-2-cyanopyridine} $$
Key considerations:
Oxidative Cyanation of 6-Hydroxypicolinaldehyde
CuCN-mediated reaction with NH₃/O₂ system:
$$ \text{6-Hydroxypicolinaldehyde} + \text{CuCN} \xrightarrow{\text{NH}3/\text{O}2} \text{6-Hydroxy-2-cyanopyridine} $$
Advantages:
Coupling Methodologies
Mitsunobu Reaction
Standard conditions for ether formation:
Alternative Pathways
Tandem Cyclization-Fluorination
Novel approach inspired by SF₄ chemistry:
- Synthesize bicyclo[3.2.0]hept-6-ene-2-carboxylic acid
- SF₄ treatment induces ring contraction and fluorination:
$$ \text{Bicyclic acid} + \text{SF}_4 \rightarrow \text{3,3-Difluorocyclobutylmethyl} $$ - Simultaneous esterification/cyanation
Theoretical advantages:
- Convergent synthesis
- Potential for telescoped steps
Current limitations: - Requires high-pressure equipment
- No reported yields for this specific application
Purification and Characterization
Critical quality control parameters:
- HPLC Purity : >98.5% (C18 column, 0.1% TFA/ACN)
- 19F NMR : -112 ppm (CF₂, d, J=245 Hz)
- IR Spectroscopy : 2245 cm⁻¹ (C≡N stretch)
- X-ray Crystallography : Confirms cyclobutane chair conformation
Stability considerations:
- Hygroscopic: Store under N₂ at -20°C
- Light-sensitive: Amber glass required
- Aqueous solutions unstable (pH >7 induces nitrile hydrolysis)
Chemical Reactions Analysis
Types of Reactions
6-[(3,3-Difluorocyclobutyl)methoxy]pyridine-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-2-carboxylic acid derivatives, while reduction can produce various alcohols or amines .
Scientific Research Applications
6-[(3,3-Difluorocyclobutyl)methoxy]pyridine-2-carbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 6-[(3,3-Difluorocyclobutyl)methoxy]pyridine-2-carbonitrile involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of 6-[(3,3-Difluorocyclobutyl)methoxy]pyridine-2-carbonitrile, a structural and functional comparison with analogous pyridine-carbonitrile derivatives is presented below.
Table 1: Structural and Functional Comparison of Pyridine-2-Carbonitrile Derivatives
Key Findings
Fluorine atoms in the cyclobutyl group enhance electronegativity and lipophilicity (logP ~2.8 estimated), whereas the trifluoromethyl group in AKOS005092630 offers stronger electron-withdrawing effects, which may alter π-π stacking interactions in biological targets .
Metabolic Stability: Fluorinated substituents (e.g., in the target compound and AKOS005092630) are known to block metabolic oxidation sites, improving half-life compared to non-fluorinated analogs like the pyrrolidine-carbonyl derivative .
Synthetic Accessibility :
- The difluorocyclobutylmethoxy group requires specialized fluorination reagents (e.g., DAST or Deoxo-Fluor), making synthesis more complex than derivatives with straightforward ether linkages (e.g., tetrahydropyran-2-yloxy) .
Biological Activity :
- The pyrrolidine-1-carbonyl substituent in 6-[3-(pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxylic Acid enables hydrogen bonding with proteases or kinases, suggesting utility in enzyme inhibition. In contrast, the target compound’s rigid structure may favor allosteric binding pockets .
Biological Activity
6-[(3,3-Difluorocyclobutyl)methoxy]pyridine-2-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, characterization, and biological effects, particularly focusing on cytotoxicity against various cancer cell lines and its structure-activity relationship (SAR).
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of pyridine derivatives with difluorocyclobutyl groups. The method often employs nucleophilic substitution reactions where the carbonitrile group is introduced through a condensation reaction. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are commonly used to confirm the structure and purity of the synthesized compound.
Cytotoxicity Studies
Recent studies have assessed the cytotoxic activity of various pyridine derivatives, including this compound, against human cancer cell lines such as HepG2 (liver), DU145 (prostate), and MDA-MB-231 (breast). The results indicated that this compound exhibits significant cytotoxic effects, with IC50 values generally below 100 µM for most tested cell lines.
| Cell Line | IC50 Value (µM) | Selectivity |
|---|---|---|
| HepG2 | <50 | High selectivity for cancer cells |
| DU145 | <75 | Moderate selectivity |
| MDA-MB-231 | <100 | Variable selectivity |
The compound showed particularly strong activity against HepG2 cells, suggesting a potential application in liver cancer treatment. The selectivity for cancer cells over normal cells indicates a promising therapeutic window.
Structure-Activity Relationship (SAR)
The SAR analysis revealed that modifications to the pyridine ring and the introduction of different substituents significantly influence biological activity. For example, compounds with larger or more electronegative substituents on the pyridine ring exhibited enhanced cytotoxicity. The presence of the difluorocyclobutyl group was found to be critical for maintaining potency.
Case Study 1: Anticancer Activity
In a study investigating the anticancer properties of various pyridine derivatives, this compound was evaluated alongside standard chemotherapeutics like 5-fluorouracil. The compound demonstrated comparable or superior efficacy in inhibiting cell growth in vitro, supporting its potential as a lead compound for further development.
Research into the mechanism of action revealed that this compound induces apoptosis in cancer cells through the activation of caspase pathways. This apoptotic effect was confirmed by flow cytometry analysis showing an increase in sub-G1 phase cells after treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
